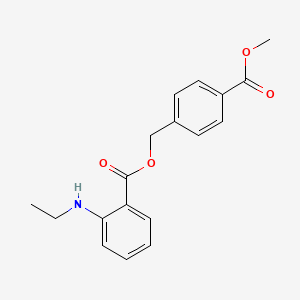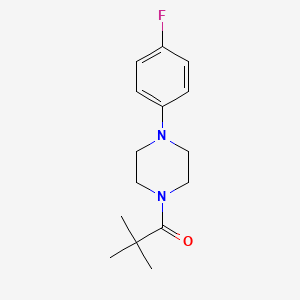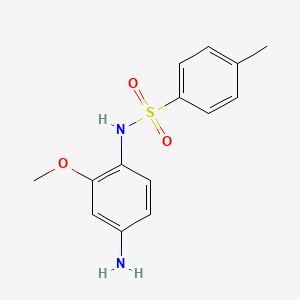
N-(3,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the market in the 1950s and has since been extensively used for weed control in various crops, such as cotton, citrus, soybeans, and sugarcane. The chemical structure of Diuron consists of a pyridine ring and a urea moiety, which confer its herbicidal properties.
作用機序
The herbicidal activity of Diuron is attributed to its ability to inhibit photosynthesis in plants. Diuron acts by inhibiting the electron transport chain in chloroplasts, which results in the accumulation of reactive oxygen species (ROS) and the disruption of the photosynthetic machinery. This leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have several biochemical and physiological effects on plants. It has been found to inhibit the activity of photosystem II (PSII) and the synthesis of chlorophyll. Diuron also induces oxidative stress in plants by increasing the production of ROS. This leads to the activation of antioxidant defense mechanisms in plants, such as the synthesis of superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
Diuron is a widely used herbicide in laboratory experiments due to its high potency and low cost. It is readily available in the market and can be easily synthesized in the laboratory. However, Diuron has some limitations in laboratory experiments, such as its toxicity to non-target organisms and its persistence in the environment. These factors must be taken into consideration while designing experiments using Diuron.
将来の方向性
Several future directions can be explored in the field of Diuron research. One area of research could be the development of new herbicides that are less toxic to non-target organisms and have a lower environmental impact. Another area of research could be the study of the molecular mechanisms involved in Diuron resistance in plants. This could lead to the development of new strategies for weed control in agriculture. Additionally, the impact of Diuron on soil microorganisms and its role in soil health could be investigated. This could help in the development of sustainable agricultural practices that minimize the use of herbicides.
合成法
Diuron can be synthesized by reacting 3,4-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst. The reaction yields Diuron as a white crystalline solid with a melting point of 158-162°C. The purity of the synthesized Diuron can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. Several scientific studies have investigated the impact of Diuron on non-target organisms, such as aquatic plants, animals, and microorganisms. Diuron has been found to have adverse effects on the growth and reproduction of aquatic organisms, such as algae, fish, and invertebrates.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-5-16-12(6-8)18-13(19)17-9-2-3-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNWOCCAFBMUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
